molecular formula C9H6Cl2N2 B1589590 2,4-Dichloro-8-methylquinazoline CAS No. 39576-83-5

2,4-Dichloro-8-methylquinazoline

Cat. No. B1589590
CAS RN: 39576-83-5
M. Wt: 213.06 g/mol
InChI Key: XCIWNFKPROTKHB-UHFFFAOYSA-N
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Description

2,4-Dichloro-8-methylquinazoline is a chemical compound with the molecular formula C9H6Cl2N2 and a molecular weight of 213.07 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-8-methylquinazoline consists of a total of 20 bonds, including 14 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyrimidine .


Physical And Chemical Properties Analysis

2,4-Dichloro-8-methylquinazoline has a boiling point of 292.4°C at 760 mmHg . It is a solid substance at room temperature and should be stored in an inert atmosphere .

Scientific Research Applications

  • Corrosion Inhibition : Novel heterocyclic compounds based on the 8-hydroxyquinoline moiety have been synthesized and identified as effective corrosion inhibitors for mild steel in hydrochloric acid. These inhibitors form protective layers on metal surfaces and prevent surface damage, showing high inhibition efficiency (Rbaa et al., 2019).

  • Anticancer Properties : Certain quinazoline derivatives have been identified as potent apoptosis inducers and show promising anticancer activity. For example, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has demonstrated efficacy in human breast cancer and other mouse xenograft cancer models (Sirisoma et al., 2009).

  • Antimicrobial Activity : Synthesized quinoline derivatives exhibit significant antimicrobial activity. This includes compounds like 1,2,3-triazoles containing quinoline moiety, which have been evaluated for antibacterial and antifungal activity (Sumangala et al., 2010).

  • Neurodegenerative Disease Research : 8-Hydroxyquinolines, including 2-substituted variants, have been proposed for treating Alzheimer's disease. They are believed to modulate metal ion concentrations in the brain, potentially disaggregating amyloid plaques and inhibiting Cu/Aβ redox chemistry (Kenche et al., 2013).

  • Synthetic Chemistry Applications : Quinazoline compounds have been utilized in various synthetic chemistry applications. For instance, 2-chloroquinazoline acts as a versatile building block for introducing the quinazolinyl moiety into different chemical structures (Henriksen & Sørensen, 2006).

  • Metal Complex Formation : Quinoline derivatives, such as 8-hydroxyquinolines, can complex with various transition metals. This property is significant in biological systems, including the treatment of neurodegenerative diseases through metal chaperoning (Summers et al., 2020).

Safety And Hazards

The safety information for 2,4-Dichloro-8-methylquinazoline indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

2,4-dichloro-8-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c1-5-3-2-4-6-7(5)12-9(11)13-8(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIWNFKPROTKHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434896
Record name 2,4-Dichloro-8-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-8-methylquinazoline

CAS RN

39576-83-5
Record name 2,4-Dichloro-8-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
KS Van Horn, X Zhu, T Pandharkar… - Journal of medicinal …, 2014 - ACS Publications
A series of N 2 ,N 4 -disubstituted quinazoline-2,4-diamines has been synthesized and tested against Leishmania donovani and L. amazonensis intracellular amastigotes. A structure–…
Number of citations: 73 pubs.acs.org
CD Haffner, JD Becherer, EE Boros… - Journal of medicinal …, 2015 - ACS Publications
A series of thiazoloquin(az)olinones were synthesized and found to have potent inhibitory activity against CD38. Several of these compounds were also shown to have good …
Number of citations: 116 pubs.acs.org
S Wagner-Griffin, M Abe, RI Benhamou… - Journal of medicinal …, 2021 - ACS Publications
Myotonic dystrophy type 2 (DM2) is one of >40 microsatellite disorders caused by RNA repeat expansions. The DM2 repeat expansion, r(CCUG) exp (where “exp” denotes expanded …
Number of citations: 13 pubs.acs.org

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